1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one
CAS No.:
Cat. No.: VC13383761
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8FNO2 |
|---|---|
| Molecular Weight | 169.15 g/mol |
| IUPAC Name | 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone |
| Standard InChI | InChI=1S/C8H8FNO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,10H2,1H3 |
| Standard InChI Key | SGWPVPZKFNZEHO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C(=C1)F)O)N |
| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)F)O)N |
Introduction
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of ketones. It is a derivative of phenyl ethanone, with additional functional groups including an amino group, a fluorine atom, and a hydroxyl group. This compound is of interest in various fields, including pharmaceuticals and life sciences, due to its unique chemical structure and potential biological activities.
Synthesis and Applications
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one can be synthesized through various organic chemistry methods, often involving the reaction of appropriate starting materials such as fluorinated and hydroxylated benzaldehydes with acetone or acetic anhydride in the presence of a catalyst.
Parent Compound
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Parent Compound: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one (CID 82105975) .
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Hydrochloride Form: The hydrochloride salt of this compound is commonly used to enhance solubility and stability, which is beneficial for various applications .
Synonyms and Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 2126177-96-4 (hydrochloride form) |
| PubChem CID | 132307545 (hydrochloride form) |
| Molecular Formula | C8H9ClFNO2 (hydrochloride form) |
| Molecular Weight | Approximately 205.61 g/mol |
| IUPAC Name | 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethanone; hydrochloride |
| Synonyms | EN300-623952, BKD17796 |
Biological Activities
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Antimicrobial Activity: Fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to interact with bacterial membranes.
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Anti-inflammatory Activity: The hydroxyl group can contribute to antioxidant properties, which may help in reducing inflammation.
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Anticancer Potential: The structural features of this compound could allow it to interact with enzymes or receptors involved in cancer cell proliferation.
Future Directions
Further research is needed to fully explore the biological activities and potential therapeutic applications of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one. This includes in vitro and in vivo studies to assess efficacy and safety.
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